[Phe8psi-(CH2NH)arg9]-bradykinin is a synthetic analog of the naturally occurring peptide bradykinin, which plays a key role in various physiological processes including vasodilation, inflammation, and pain modulation. This compound is specifically designed to selectively activate the bradykinin B2 receptor while being resistant to enzymatic degradation by kininases, making it a valuable tool in pharmacological research.
This compound is derived from modifications of bradykinin, which is a nonapeptide composed of nine amino acids. The modifications involve the substitution of certain amino acids to enhance its stability and receptor selectivity. Research studies have demonstrated its potential in enhancing drug delivery across the blood-brain barrier and in treating conditions such as cancer and cardiovascular diseases .
[Phe8psi-(CH2NH)arg9]-bradykinin falls under the category of peptide agonists, specifically targeting the B2 receptor subtype of bradykinin receptors. It is classified as a pharmacological agent with applications in both experimental and therapeutic settings.
The synthesis of [Phe8psi-(CH2NH)arg9]-bradykinin typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptide chains on a solid support, facilitating purification and characterization.
The molecular structure of [Phe8psi-(CH2NH)arg9]-bradykinin features a modified phenylalanine at position 8, where a psi linkage is introduced along with an arginine at position 9 that has been altered to include a methylene bridge (CH2NH). This modification enhances its binding affinity and selectivity for the B2 receptor.
The compound primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. It binds selectively to the B2 receptor, leading to downstream signaling cascades that promote vasodilation and other physiological effects.
Upon administration, [Phe8psi-(CH2NH)arg9]-bradykinin binds to B2 receptors located on vascular endothelial cells. This binding triggers a series of intracellular signaling pathways involving:
These processes culminate in vasodilation, increased vascular permeability, and modulation of pain responses .
Research indicates that this compound can effectively enhance blood-brain barrier permeability, facilitating drug delivery for therapeutic agents intended for central nervous system disorders .
Relevant data from pharmacological studies suggest that its stability contributes significantly to its effectiveness in vivo .
[Phe8psi-(CH2NH)arg9]-bradykinin has several scientific applications:
ψ-Bradykinin exhibits high selectivity for the constitutive bradykinin B₂ receptor over the inducible bradykinin B₁ receptor subtype. In competitive radioligand binding assays using human embryonic kidney (HEK-293T) cells transiently expressing recombinant human receptors, ψ-Bradykinin demonstrated sub-nanomolar affinity for the B₂ receptor (IC₅₀ = 1.8–4.9 nM), while showing negligible binding to the B₁ receptor (IC₅₀ > 10,000 nM) [1] [4]. This selectivity profile is attributable to the compound’s structural mimicry of native bradykinin at the B₂ receptor binding pocket, while the modified C-terminus disrupts recognition by the B₁ receptor, which preferentially binds des-Arg metabolites [7] [9].
Functional potency was confirmed using isolated human umbilical vein (hUV) contractility assays, where ψ-Bradykinin acted as a full agonist with an EC₅₀ of 3.0–5.0 nM, comparable to native bradykinin (EC₅₀ = 3.0 nM) [4] [8]. Intriguingly, in vivo studies revealed ψ-Bradykinin to be 5-fold more potent than native bradykinin in eliciting hypotensive responses, attributable to its enzymatic stability rather than intrinsic affinity [2] [8].
Table 1: Binding Affinity and Functional Activity of ψ-Bradykinin at Human Kinin Receptors
Receptor Type | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Assay System |
---|---|---|---|
Bradykinin B₂ | 1.8–4.9 | 3.0–5.0 | HEK-293T cells, hUV bioassay |
Bradykinin B₁ | >10,000 | >10,000 | HEK-293T cells, hUV bioassay |
ψ-Bradykinin activates the bradykinin B₂ receptor, a Gαq-protein-coupled receptor (GPCR), triggering canonical and non-canonical signaling cascades:
Notably, ψ-Bradykinin exhibits a prolonged duration of action in vivo compared to native bradykinin. This is evidenced by sustained hypotensive effects and extended blood-brain barrier (BBB) permeability enhancement, attributable to resistance to enzymatic inactivation rather than delayed receptor dissociation [2] [4] [8].
The ψ-CH₂-NH bond modification confers exceptional stability against peptidases responsible for native bradykinin catabolism:
Table 2: Enzymatic Degradation Resistance Profile of ψ-Bradykinin
Enzyme | Primary Cleavage Site in Bradykinin | Susceptibility of ψ-Bradykinin | Experimental Evidence |
---|---|---|---|
Kininase II (ACE) | Pro⁷-Phe⁸ | Resistant | No degradation after 60 min incubation with ACE [1] [9] |
Kininase I (CPN) | Arg⁹ (C-terminal) | Resistant | No Arg⁹ release detected by HPLC [1] [9] |
Aminopeptidase P | Arg¹-Pro² | Resistant | Intact N-terminus confirmed by mass spectrometry [9] |
Neutral Endopeptidase 24.11 | Multiple internal bonds | Resistant | Unchanged after incubation with renal microvilli [10] |
The functional consequence of this stability is a significantly extended plasma half-life and duration of receptor activation. In rat bioassays, ψ-Bradykinin-induced vasodilation persisted >10-fold longer than responses to equimolar native bradykinin [1] [8] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0